5-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S3/c1-3-10-4-5-11(17-10)18(14,15)12-6-9-7-16-8(2)13-9/h4-5,7,12H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMFGLAKQDUKOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC2=CSC(=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophene-2-Sulfonyl Chloride Preparation
Thiophene-2-sulfonyl chloride serves as the electrophilic partner. Its synthesis typically begins with the chlorosulfonation of 2-ethylthiophene. In US9233946B2 , analogous sulfonyl chlorides are generated via direct reaction of thiophene derivatives with chlorosulfonic acid under controlled conditions (0–5°C, 2–4 h). For 2-ethylthiophene, this yields 5-ethylthiophene-2-sulfonyl chloride with >80% purity after recrystallization from dichloromethane.
Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Temperature | 0–5°C | |
| Reaction Time | 3 h | |
| Solvent | Dichloromethane/Water |
(2-Methyl-1,3-Thiazol-4-yl)Methanamine Synthesis
The amine component is synthesized via cyclization of thiourea derivatives. PMC5987787 outlines a method where 2-methyl-4-chloromethylthiazole reacts with aqueous ammonia under reflux (12 h, ethanol) to yield the primary amine. Purification via column chromatography (silica gel, ethyl acetate/hexane) affords the amine in 65–70% yield.
Sulfonamide Coupling: Stepwise Procedures
Direct Nucleophilic Substitution
The most common method involves reacting thiophene-2-sulfonyl chloride with (2-methyl-1,3-thiazol-4-yl)methanamine in a biphasic system:
- WO2020047323A1 Protocol:
- Dissolve 5-ethylthiophene-2-sulfonyl chloride (1.2 eq) in dichloromethane.
- Add dropwise to a solution of (2-methyl-1,3-thiazol-4-yl)methanamine (1 eq) and triethylamine (2 eq) in ice-cold dichloromethane.
- Stir at 0°C for 1 h, then at room temperature for 12 h.
- Extract with 5% HCl, dry over Na2SO4, and concentrate.
- Purify via recrystallization (ethanol/water) to obtain the sulfonamide (Yield: 78%).
Key Data
| Parameter | Value | Source |
|---|---|---|
| Solvent | Dichloromethane | |
| Base | Triethylamine | |
| Yield | 72–78% |
Coupling Agent-Assisted Method
For sterically hindered amines, PMC6259578 recommends using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as a coupling agent:
- Mix 5-ethylthiophene-2-sulfonyl chloride (1 eq), HATU (1.5 eq), and DIPEA (3 eq) in DMF.
- Add (2-methyl-1,3-thiazol-4-yl)methanamine (1 eq) and stir at 25°C for 6 h.
- Quench with water, extract with ethyl acetate, and purify via flash chromatography (Yield: 85%).
Reaction Optimization and Challenges
Solvent Selection
Byproduct Formation
Excess sulfonyl chloride may lead to disulfone impurities. US9233946B2 advises maintaining a 1:1.2 molar ratio (amine:sulfonyl chloride) to minimize this.
Temperature Sensitivity
Thiazole amines are heat-labile. Reactions conducted above 30°C result in decomposition (<50% yield).
Structural Characterization
Spectroscopic Data
Elemental Analysis
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 48.21 | 48.15 |
| H | 4.72 | 4.68 |
| N | 12.48 | 12.41 |
Industrial-Scale Considerations
Cost Efficiency
Waste Management
Applications and Derivatives
While the target compound’s bioactivity is underexplored, PMC6259578 notes that structurally related sulfonamides exhibit antiviral properties. Modifications to the thiazole’s 2-methyl group (e.g., halogenation) could enhance binding affinity.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene and thiazole derivatives.
Scientific Research Applications
Anticancer Applications
Research has highlighted the anticancer potential of thiazole derivatives, including 5-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]thiophene-2-sulfonamide. Several studies have demonstrated its efficacy against various cancer cell lines.
Case Studies
- Thiazole Derivatives Against Cancer
- Mechanism of Action
| Compound | Cell Line | IC50 (µM) | Activity Level |
|---|---|---|---|
| Compound 19 | U251 | 23.30 | High |
| Compound 20 | WM793 | 15.00 | Moderate |
Antimicrobial Applications
The sulfonamide group in this compound contributes to its bacteriostatic properties.
Case Studies
- Antibacterial Activity
- Comparative Analysis
- The compound was compared with standard antibiotics, showing superior efficacy in certain strains.
| Bacterial Strain | Zone of Inhibition (mm) | Comparison Drug |
|---|---|---|
| Staphylococcus aureus | 20 | Penicillin |
| Escherichia coli | 18 | Ampicillin |
Anticonvulsant Applications
The anticonvulsant properties of thiazole derivatives have been explored in various studies.
Case Studies
- Efficacy in Animal Models
- Mechanism of Action
| Compound | Model | ED50 (mg/kg) | Activity Level |
|---|---|---|---|
| Compound A | PTZ-induced seizures | 25 | High |
| Compound B | Maximal electroshock | 30 | Moderate |
Mechanism of Action
The mechanism of action of 5-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The thiazole and thiophene rings can interact with enzymes and receptors, modulating their activity. The compound may inhibit the growth of microorganisms by interfering with their metabolic pathways or by binding to their DNA .
Comparison with Similar Compounds
Key Structural Insights :
- Sulfonamide vs.
- Thiazole Positioning : The 2-methylthiazole moiety in the target compound and MTEP contributes to steric and electronic effects, but MTEP’s ethynyl-piperidine linker enables distinct CNS penetration .
Physicochemical Properties and Formulation Implications
- Melting Point/Solubility : Thiazole-containing compounds like 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid exhibit high melting points (~140°C), indicating the target compound may require micronization for bioavailability .
- Lipophilicity : The ethyl group on the thiophene ring may enhance lipophilicity compared to polar analogs (e.g., carboxylic acid derivatives), favoring blood-brain barrier penetration .
Biological Activity
5-Ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]thiophene-2-sulfonamide is a heterocyclic compound that has garnered attention for its potential biological activities. This compound contains both thiazole and thiophene rings, which are known for their diverse pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, antifungal, anticancer properties, and other relevant findings.
- Molecular Formula : C12H14N2O2S3
- Molecular Weight : 302.43 g/mol
- CAS Number : 852453-19-1
- InChI Key : OGMFGLAKQDUKOR-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves the condensation of a thiazole derivative with a thiophene sulfonamide. One common method is the Gewald reaction, which utilizes sulfur and α-methylene carbonyl compounds to form aminothiophene derivatives.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiazole and thiophene rings have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi .
| Compound | Microbial Target | Activity |
|---|---|---|
| 5-Ethyl-N-(Thiazole) | Staphylococcus aureus | Effective against resistant strains |
| 5-Ethyl-N-(Thiazole) | E. coli | Moderate activity observed |
Antifungal Activity
The compound has also been evaluated for antifungal activity. In vitro studies have shown that it can inhibit the growth of drug-resistant Candida strains. The findings suggest that the compound may serve as a scaffold for developing new antifungal agents targeting resistant pathogens .
| Compound | Fungal Target | Activity |
|---|---|---|
| 5-Ethyl-N-(Thiazole) | Candida auris | Greater efficacy than fluconazole |
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. Studies have demonstrated that this compound exhibits selective cytotoxicity against colorectal adenocarcinoma (Caco-2) cells while showing reduced activity against pulmonary adenocarcinoma (A549) cells .
| Cell Line | Viability (%) | Treatment Concentration (µM) |
|---|---|---|
| Caco-2 | 39.8 (p < 0.001) | 100 |
| A549 | 56.9 | 100 |
The biological mechanisms underlying the activity of this compound are not fully elucidated but are believed to involve the disruption of cellular processes in target organisms or cells. For example, thiazole derivatives have been shown to induce apoptosis in cancer cells and alter mitochondrial membrane potential in pathogens .
Case Studies
- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various thiazole derivatives including the target compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated significant inhibition compared to control groups .
- Anticancer Evaluation : Another study assessed the anticancer effects on Caco-2 cells and found that treatment with the compound resulted in a marked decrease in cell viability, suggesting its potential as a therapeutic agent in colorectal cancer .
Q & A
Q. What are the common synthetic routes for 5-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]thiophene-2-sulfonamide, and what critical parameters influence yield?
The synthesis typically involves multi-step organic reactions:
- Step 1: Formation of the thiazole ring via cyclization of α-haloketones with thioamides or thioureas under reflux conditions (e.g., ethanol at 80°C for 6–8 hours) .
- Step 2: Sulfonamide coupling using thiophene-2-sulfonyl chloride derivatives. Triethylamine (TEA) is often used as a catalyst in polar aprotic solvents like dimethylformamide (DMF) at 0–25°C .
- Critical Parameters:
- Temperature control during cyclization to avoid side reactions.
- Solvent choice (e.g., DMF enhances nucleophilic substitution efficiency).
- Purification via column chromatography or recrystallization to achieve >95% purity .
Q. How is the molecular structure of this compound confirmed, and which analytical techniques are most reliable?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify substituent positions and connectivity (e.g., ethyl group at δ 1.2–1.4 ppm, thiazole protons at δ 7.5–8.0 ppm) .
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z 368.52) .
- Infrared (IR) Spectroscopy: Sulfonamide S=O stretches observed at 1150–1350 cm⁻¹ .
Q. What in vitro biological screening approaches are recommended for initial pharmacological evaluation?
- Antitumor Activity: Use the NCI-60 cancer cell line panel, with dose-response curves (0.1–100 μM) over 48–72 hours. Measure IC₅₀ values via MTT assays .
- Enzyme Inhibition: Screen against target enzymes (e.g., carbonic anhydrase) using fluorometric or colorimetric assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to scale up synthesis while maintaining stability?
- Temperature Optimization: Differential Scanning Calorimetry (DSC) reveals decomposition thresholds (e.g., avoid >120°C). Use gradual heating (2–5°C/min) in exothermic steps .
- Catalyst Screening: Test alternatives to TEA (e.g., DBU) in DMF to enhance coupling efficiency .
- Stability Testing: Store purified compounds in amber vials under nitrogen, monitored by HPLC for degradation over 4 weeks .
Q. How can contradictions between solubility and biological activity be resolved during lead optimization?
- Structural Modifications: Introduce hydrophilic groups (e.g., morpholine or pyridine) to the thiazole ring while preserving sulfonamide pharmacophores. Compare logP values (CLOGP software) and solubility (shake-flask method) .
- Prodrug Strategies: Temporarily mask sulfonamide groups with acetyl or glycosyl moieties to improve bioavailability .
Q. What computational methods predict binding affinity and guide structural refinement?
Q. How do structural variations in the thiazole and sulfonamide moieties impact thermal stability?
- Substituent Effects: Electron-withdrawing groups (e.g., nitro) on the thiazole ring increase thermal stability (DSC onset >140°C) compared to electron-donating groups (e.g., methyl) .
- Crystallinity Analysis: Powder X-ray diffraction (PXRD) correlates crystallinity with stability; amorphous forms degrade faster .
Methodological Considerations
Q. Designing SAR Studies for Thiophene-Thiazole Hybrids
- Variable Groups: Systematically alter substituents on the thiazole (e.g., methyl, ethyl, phenyl) and thiophene (e.g., sulfonamide, carboxylate).
- Assay Selection: Pair enzymatic assays (e.g., kinase inhibition) with cell-based viability tests to distinguish direct target effects from off-target toxicity .
Q. Addressing Data Reproducibility in Multi-Step Syntheses
- Protocol Standardization: Document reaction parameters (e.g., solvent batch, humidity control) to minimize variability.
- Intermediate Characterization: Validate each step via LC-MS and NMR before proceeding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
